2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid
Description
This compound is a quinoxaline derivative characterized by:
- A partially saturated 3,4-dihydro-2H-quinoxaline core.
- Methyl groups at positions 2 and 3.
- A tert-butoxycarbonyl (Boc) protecting group at position 1.
- A carboxylic acid substituent at position 6.
Its molecular formula is inferred as C₁₆H₂₂N₂O₄ based on structural analysis, with an exact mass of 306.1558 g/mol . The compound is noted in metabolite studies but lacks detailed pharmacological data in the provided evidence .
Properties
IUPAC Name |
2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-9-10(2)18(15(21)22-16(3,4)5)13-7-6-11(14(19)20)8-12(13)17-9/h6-10,17H,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGHOGSAJRLVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C2=C(N1)C=C(C=C2)C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587595 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-35-0 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid typically involves multiple steps. One common approach is to start with the quinoxaline ring system and introduce the necessary substituents through a series of reactions. These reactions may include alkylation, acylation, and esterification under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline-2,3-Dione Derivatives ()
YM872
- Structure: [7-(1H-Imidazol-1-yl)-6-nitro-2,3-dioxo-3,4-dihydroquinoxaline-1(2H)-yl] acetic acid.
- Key Features :
- Nitro and imidazole substituents.
- 2,3-dioxo groups (electron-withdrawing).
- Comparison :
CNXQ
- Structure: 7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile.
- Key Features: Nitro and cyano groups. Fully saturated tetrahydroquinoxaline core.
- The saturated core in CNXQ may confer different conformational stability compared to the dihydro ring in the target compound .
Quinoxaline Carboxamide Derivatives ()
L2V Ligand
- Structure: N-[(2R)-1-(Ethylamino)-1-oxidanylidene-3-[3-(2-quinoxalin-6-ylethynyl)phenyl]propan-2-yl]-2,3-dimethyl-quinoxaline-6-carboxamide.
- Key Features: Quinoxaline-6-carboxamide group. Ethynylphenyl and ethylamino substituents.
- Comparison :
Quinolinecarboxylic Acid Derivatives ()
3-(2,3-Dimethylphenoxy)-2-Phenylquinoline-4-Carboxylic Acid
- Structure: Quinoline core with phenoxy and phenyl substituents.
- Key Features: Quinoline (one nitrogen per ring) vs. quinoxaline (two nitrogens in one ring). Bulky aromatic substituents.
- Comparison: Quinoline’s electronic structure differs from quinoxaline, altering π-π stacking and charge distribution. The phenoxy group may enhance lipophilicity compared to the Boc group .
Key Findings and Implications
- Solubility : The carboxylic acid in the target compound enhances aqueous solubility relative to amides (L2V) or nitriles (CNXQ).
- Synthetic Strategies: Boc protection is a common step in synthesis (), suggesting shared synthetic pathways with other quinoxaline derivatives .
Biological Activity
2,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid (CAS Number: 912763-35-0) is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₂N₂O₄
- Molecular Weight : 306.36 g/mol
- Density : 1.164 g/cm³
- Boiling Point : 457.1 °C at 760 mmHg
- Flash Point : 230.2 °C
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of quinoxaline derivatives, including the target compound. For instance, a study evaluated various quinoxalinones and found significant cytotoxicity against HeLa cells with IC₅₀ values as low as 10.46 ± 0.82 μM/mL for certain derivatives . The structure of this compound suggests similar potential due to its structural analogies.
The mechanism by which this compound exerts its biological effects may involve interaction with various molecular targets such as enzymes and receptors. It is hypothesized that compounds with similar structures can modulate biochemical pathways through competitive inhibition or activation of specific receptors.
Case Studies
- Cytotoxicity Evaluation : A study involving quinoxaline derivatives demonstrated that compounds with similar structures exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.
- Enzyme Inhibition : Compounds related to this quinoxaline structure have shown significant inhibition of α-glucosidase, an enzyme implicated in glucose metabolism and diabetes management. For example, certain derivatives inhibited α-glucosidase at concentrations of 52.54 ± 0.09 μM .
Data Table: Biological Activity Overview
Q & A
Basic: What are the recommended analytical techniques for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., methyl, tert-butoxycarbonyl groups) and dihydroquinoxaline ring conformation. ¹H-NMR and ¹³C-NMR can resolve stereochemistry and verify synthetic intermediates .
- Mass Spectrometry (MS-ESI) : To determine molecular weight and detect impurities. For example, a parent ion at m/z 633.17 (M+H)+ was used to confirm a related quinoline-carboxylic acid derivative .
- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for compounds with labile functional groups (e.g., the tert-butoxycarbonyl protecting group).
| Technique | Application | Example from Evidence |
|---|---|---|
| NMR | Structural confirmation | Resolved cyclopropane and methoxy groups in a quinoline analog |
| MS-ESI | Molecular weight validation | Detected m/z 633.17 for a fluoroquinolone derivative |
| HPLC | Purity analysis | Not explicitly cited, but standard for labile compounds |
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Based on structurally similar compounds:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust or aerosols form .
- Ventilation : Work in a fume hood to avoid inhaling vapors, especially during synthesis steps involving volatile reagents (e.g., tert-butoxycarbonyl chloride) .
- Storage : Keep in airtight containers under dry conditions to prevent hydrolysis of the tert-butoxycarbonyl group .
Advanced: How can researchers design experiments to resolve contradictions in reported synthetic yields?
Methodological Answer:
- Controlled Variable Testing : Use a split-plot design (as in ) to isolate factors like temperature, catalyst type, and reaction time. For example:
- Main Plot : Temperature (60°C vs. 80°C)
- Subplot : Catalyst (Pd/C vs. PtO₂)
- Replicates : 4x to assess reproducibility .
- Analytical Cross-Validation : Compare NMR and MS data with literature to confirm whether low yields result from side reactions (e.g., tert-butoxycarbonyl cleavage) or incomplete purification .
Advanced: How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream modifications?
Methodological Answer:
- Steric Hindrance : The bulky Boc group at the 1-position may slow nucleophilic attacks on the quinoxaline ring. For example, in , Boc removal required acidic conditions (HCl/dioxane) to avoid side reactions.
- Protection-Deprotection Strategy : Boc groups are stable under basic conditions but cleaved with trifluoroacetic acid (TFA), enabling selective functionalization of the dihydroquinoxaline nitrogen .
Advanced: What methodologies assess the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Biodegradation Studies : Use OECD 301 guidelines to measure half-life in water. Monitor abiotic factors (pH, UV light) and biotic factors (microbial activity) .
- Partition Coefficient (Log P) : Calculate via HPLC to predict bioaccumulation. A related quinoline-carboxylic acid had Log P = 1.2, suggesting moderate hydrophobicity .
- Ecotoxicology Assays : Test on Daphnia magna or algae to evaluate LC₅₀ values. ’s INCHEMBIOL project provides a framework for multi-tiered risk assessment .
Advanced: How can researchers optimize the synthesis of this compound to improve scalability?
Methodological Answer:
- Stepwise Optimization :
- Coupling Reactions : Use EDCI/HOBt for amide bond formation between the dihydroquinoxaline core and tert-butoxycarbonyl-protected intermediates.
- Catalyst Screening : Test Pd-based catalysts for hydrogenation steps (e.g., reducing nitro groups without Boc cleavage) .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and reduce batch failures.
Advanced: What strategies validate the antioxidant activity of this compound in biological assays?
Methodological Answer:
- DPPH/ABTS Assays : Measure radical scavenging activity at concentrations from 1–100 μM. Include positive controls (e.g., ascorbic acid) and triplicate runs .
- Cell-Based Models : Use HepG2 cells to assess intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA). Ensure solubility in DMSO ≤0.1% to avoid cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
